molecular formula C22H32N2O4S B5210812 3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}

3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}

Cat. No. B5210812
M. Wt: 420.6 g/mol
InChI Key: YSJGWHYUJOCWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}' is a chemical compound that has been widely studied for its potential applications in various fields including biochemistry, pharmacology, and medicinal chemistry. This compound is also known as TAPC, and it has been synthesized using different methods. The purpose of

Scientific Research Applications

TAPC has been studied for its potential applications in various fields including organic electronics, optoelectronics, and biochemistry. TAPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability, good solubility, and high hole mobility. TAPC has also been used as a fluorescent probe for detecting DNA damage and oxidative stress in cells. In addition, TAPC has been studied for its potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of TAPC is not fully understood. However, it has been suggested that TAPC induces apoptosis in cancer cells by activating the caspase pathway. TAPC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
TAPC has been shown to have various biochemical and physiological effects. TAPC has been shown to induce apoptosis in cancer cells by activating the caspase pathway. TAPC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. In addition, TAPC has been shown to have antioxidant properties, which may be beneficial in preventing DNA damage and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAPC in lab experiments is its high thermal stability, good solubility, and high hole mobility, which make it a suitable hole-transporting material in OLEDs. However, one of the limitations of using TAPC in lab experiments is its low yield, which makes it difficult to obtain large quantities of TAPC for experiments.

Future Directions

There are several future directions for the study of TAPC. One direction is to study the potential applications of TAPC in cancer therapy. Another direction is to study the mechanism of action of TAPC in inducing apoptosis in cancer cells. In addition, further studies are needed to understand the potential applications of TAPC in organic electronics and optoelectronics. Finally, more efficient synthesis methods for TAPC need to be developed to obtain larger quantities of TAPC for experiments.

Synthesis Methods

The synthesis of TAPC involves the reaction between 4-ethoxyaniline and 3,3'-thiobis(propionitrile) in the presence of Raney nickel catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of TAPC is around 50%.

properties

IUPAC Name

1-(4-ethoxyanilino)-3-[3-(4-ethoxyanilino)-2-hydroxypropyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-3-27-21-9-5-17(6-10-21)23-13-19(25)15-29-16-20(26)14-24-18-7-11-22(12-8-18)28-4-2/h5-12,19-20,23-26H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGWHYUJOCWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(CSCC(CNC2=CC=C(C=C2)OCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)amino]-3-({3-[(4-ethoxyphenyl)amino]-2-hydroxypropyl}sulfanyl)propan-2-OL

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